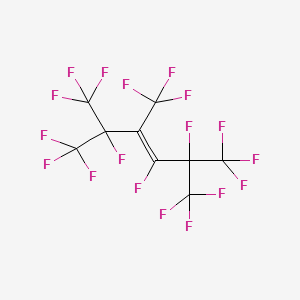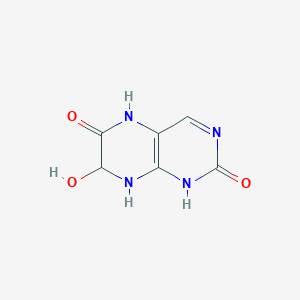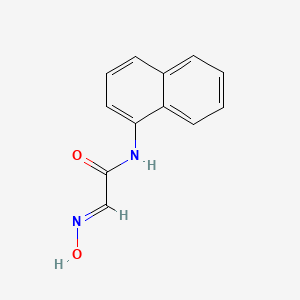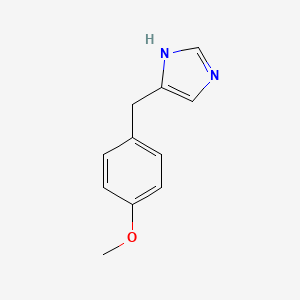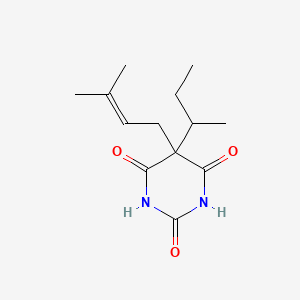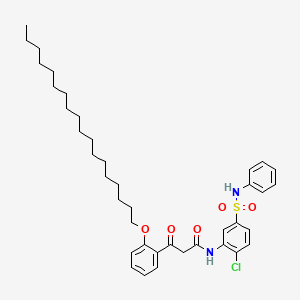![molecular formula C17H16ClNO5S B13804862 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a chlorophenyl group attached to the isoquinoline core, along with hydroxyl groups at the 6 and 7 positions, and a methanesulfonic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for synthesizing this compound may include:
Formation of Schiff Base: Aniline reacts with β-ketoesters to form Schiff bases.
Cyclization: The Schiff base undergoes cyclization in acidic media to form the isoquinoline core.
Functionalization: Introduction of the chlorophenyl group and hydroxyl groups at the desired positions.
Sulfonation: Addition of the methanesulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反应分析
Types of Reactions
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of substituted isoquinolines.
科学研究应用
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
相似化合物的比较
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the chlorophenyl and hydroxyl groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl groups enhances its reactivity and potential biological activities compared to its parent compounds.
属性
分子式 |
C17H16ClNO5S |
|---|---|
分子量 |
381.8 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid |
InChI |
InChI=1S/C16H12ClNO2.CH4O3S/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12;1-5(2,3)4/h1-4,6-9,19-20H,5H2;1H3,(H,2,3,4) |
InChI 键 |
SXXRZQPIRWHBKH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
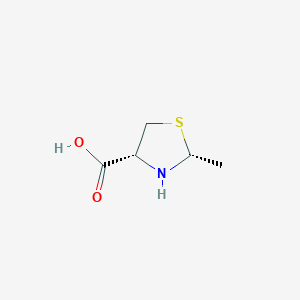
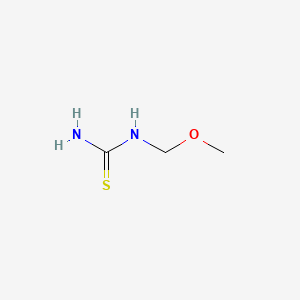
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)




